2-(cyclopropylmethoxy)-N-(4-hydroxycyclohexyl)isonicotinamide
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Overview
Description
2-(cyclopropylmethoxy)-N-(4-hydroxycyclohexyl)isonicotinamide is a chemical compound with the molecular formula C16H22N2O3 and a molecular weight of 290.3631. It is intended for research use only and is not suitable for human or veterinary use1.
Synthesis Analysis
Molecular Structure Analysis
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Scientific Research Applications
Clinical Pharmacokinetics and Metabolism
Research on cyclophosphamide, a related compound, highlights the importance of understanding the pharmacokinetics and metabolic pathways of therapeutic agents. Cyclophosphamide is metabolized by hepatic enzymes into active metabolites, with its pharmacokinetics being crucial for its therapeutic effectiveness and toxicity management (Grochow & Colvin, 1979). This underscores the relevance of studying the metabolic profiles and enzymatic interactions of novel compounds for their potential therapeutic applications.
Drug Metabolizing Enzymes and Pharmacogenetics
The influence of polymorphisms in drug-metabolizing enzymes on the pharmacokinetics of therapeutic agents such as cyclophosphamide has been studied, revealing no significant effect of evaluated variant alleles on drug clearance (Ekhart et al., 2008). This research area is critical for personalized medicine, suggesting that genetic profiling could optimize dosing and reduce toxicity for compounds with similar metabolic pathways.
Environmental and Biological Monitoring
Studies on the environmental exposure to plasticizers such as DINCH and its metabolites highlight the importance of monitoring chemical exposure and its biological effects (Silva et al., 2013). Such research can inform the safety profiles of chemicals and guide regulatory standards, which is pertinent for novel compounds entering clinical or environmental settings.
Therapeutic Efficacy and Safety
The development of new "soft" etomidate analogs for anesthesia demonstrates the ongoing need for safer, more effective therapeutic agents with predictable pharmacokinetics and minimal side effects (Struys et al., 2017). This area of research is crucial for identifying novel compounds that offer therapeutic advantages over existing medications.
Safety And Hazards
Future Directions
The future directions of research involving 2-(cyclopropylmethoxy)-N-(4-hydroxycyclohexyl)isonicotinamide are not clear at this time due to the lack of available information.
Please note that this analysis is based on the information currently available and may not be comprehensive. For more detailed information, please refer to the original sources or contact the relevant researchers.
properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-(4-hydroxycyclohexyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-14-5-3-13(4-6-14)18-16(20)12-7-8-17-15(9-12)21-10-11-1-2-11/h7-9,11,13-14,19H,1-6,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERQXUBJMAUTSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3CCC(CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethoxy)-N-(4-hydroxycyclohexyl)isonicotinamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.